molecular formula C32H27ClN5NaO10S3 B12740617 Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate CAS No. 90697-54-4

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12740617
CAS No.: 90697-54-4
M. Wt: 796.2 g/mol
InChI Key: SJTMOIQQBWWNMR-UHFFFAOYSA-M
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Description

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is a complex organic compound with a diverse range of applications in various fields. This compound is known for its unique chemical structure, which includes azo, sulfonate, and chloroacetamido groups, making it a versatile molecule in scientific research and industrial applications.

Properties

CAS No.

90697-54-4

Molecular Formula

C32H27ClN5NaO10S3

Molecular Weight

796.2 g/mol

IUPAC Name

sodium;4-[[6-amino-5-[[2-[4-[(2-chloroacetyl)amino]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalen-2-yl]sulfonyl-ethylamino]benzenesulfonate

InChI

InChI=1S/C32H28ClN5O10S3.Na/c1-2-38(22-10-14-24(15-11-22)50(43,44)45)49(41,42)25-17-20-7-16-26(34)32(31(20)28(39)18-25)37-36-27-5-3-4-6-29(27)51(46,47)48-23-12-8-21(9-13-23)35-30(40)19-33;/h3-18,39H,2,19,34H2,1H3,(H,35,40)(H,43,44,45);/q;+1/p-1

InChI Key

SJTMOIQQBWWNMR-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=CC=CC=C4S(=O)(=O)OC5=CC=C(C=C5)NC(=O)CCl)N)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves multiple steps, including the formation of azo bonds and the introduction of sulfonate groups. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions, resulting in the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds. These products have significant applications in dye manufacturing, pharmaceuticals, and chemical research.

Scientific Research Applications

Synthesis and Production

The synthesis of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves multi-step reactions including diazotization and coupling with aromatic compounds under controlled conditions to ensure high yield and purity. In industrial settings, continuous flow reactors and advanced purification techniques are employed to maintain consistency.

Scientific Research Applications

The compound has several notable applications in scientific research:

Chemistry

  • Reagent in Organic Synthesis : Utilized for synthesizing complex organic molecules.
  • Analytical Chemistry : Functions as a dye for spectrophotometric analysis.

Biology

  • Staining Techniques : Employed in microscopy for visualizing biological samples.
  • Biological Assays : Acts as a marker in various assays, aiding in the detection of biological molecules.

Medicine

  • Therapeutic Investigations : Explored for potential anticancer properties and other therapeutic effects due to its interaction with biological targets.

Industry

  • Dye Production : Used in manufacturing dyes and pigments for textiles and other materials.

Antimicrobial Properties

Research indicates that compounds similar to Sodium 1-(4-(chloroacetamido)phenyl) exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Derivatives of sulfonated azo compounds have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress. For instance, studies focusing on related compounds demonstrated cytotoxic effects against human cancer cell lines, indicating potential for drug development.

Mechanism of Action

The mechanism of action of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and applications. Similar compounds include:

    Sodium 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate: Lacks the chloroacetamido group, resulting in different reactivity and applications.

    Sodium 1-(4-(acetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate:

These comparisons highlight the unique features of this compound and its versatility in various scientific and industrial applications.

Biological Activity

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate, also known as CAS number 90697-54-4, is a complex organic compound with potential applications in various fields, including medicinal chemistry and dye technology. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H27ClN5NaO10S3C_{32}H_{27}ClN_{5}NaO_{10}S_{3}, with a molecular weight of approximately 796.22 g/mol. The structure features multiple functional groups that may influence its biological activity, including sulfonate groups, an azo linkage, and a chloroacetamido moiety.

PropertyValue
Molecular FormulaC₃₂H₂₇ClN₅NaO₁₀S₃
Molecular Weight796.22 g/mol
CAS Number90697-54-4
EINECS Number292-675-5

Antimicrobial Properties

Research indicates that compounds similar to sodium 1-(4-(chloroacetamido)phenyl) have exhibited significant antimicrobial activity. For instance, studies have shown that substituted benzenesulfonates can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Some derivatives of sulfonated azo compounds have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study focusing on related compounds demonstrated cytotoxic effects against human cancer cell lines, indicating potential for further exploration in anticancer drug development.

Anti-inflammatory Effects

The anti-inflammatory activity of analogous compounds has been documented. For example, certain azo dyes have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various sulfonated azo compounds against Gram-positive and Gram-negative bacteria. Results indicated that sodium derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Cytotoxicity Testing : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), sodium 1-(4-(chloroacetamido)phenyl) was tested alongside known chemotherapeutics. The compound demonstrated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as a lead compound for further development .
  • Anti-inflammatory Activity : A series of experiments assessed the anti-inflammatory properties of related compounds through COX inhibition assays. The results showed that some derivatives had IC50 values lower than standard anti-inflammatory drugs like ibuprofen .

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